4-(2-Amino-4-chlorophenyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-4-chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.68 g/mol It is a piperazine derivative, characterized by the presence of an amino group and a chlorine atom on the phenyl ring, and a piperazinone ring structure
Mechanism of Action
Target of Action
Molecular docking studies suggest that similar compounds may interact with the gabaa receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of 4-(2-Amino-4-chlorophenyl)piperazin-2-one is not well-documented. Given its potential interaction with the GABAA receptor, it may bind to this receptor, leading to changes in ion channel permeability and resulting in hyperpolarization of the neuron. This would decrease neuronal excitability, contributing to the compound’s potential effects .
Pharmacokinetics
Its lipophilicity, which can influence absorption and distribution, is suggested to allow it to diffuse easily into cells
Preparation Methods
The synthesis of 4-(2-Amino-4-chlorophenyl)piperazin-2-one typically involves the reaction of 4-chloroaniline with piperazine under specific conditions. One common method includes the use of microwave-assisted synthesis, which involves heating the reactants in a microwave reactor to achieve the desired product efficiently . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and the purification of the product is carried out using column chromatography.
Chemical Reactions Analysis
4-(2-Amino-4-chlorophenyl)piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and alkyl halides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with phenylboronic acid to form biaryl compounds.
Scientific Research Applications
4-(2-Amino-4-chlorophenyl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(2-Amino-4-chlorophenyl)piperazin-2-one can be compared with other piperazine derivatives such as:
4-(4-Amino-2-chlorophenyl)piperazin-2-one: Similar structure but with different substitution patterns on the phenyl ring.
4-Amino-2-chloropyridine: A chloroaminoheterocyclic compound that undergoes similar coupling reactions.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-(2-amino-4-chlorophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXECEUOBWJQWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271709 |
Source
|
Record name | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926239-48-7 |
Source
|
Record name | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926239-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-4-chlorophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.